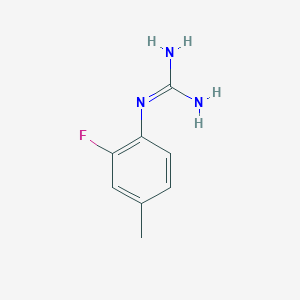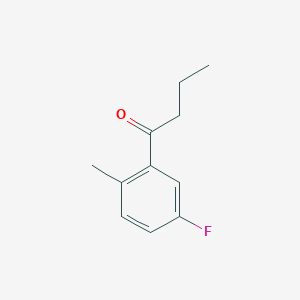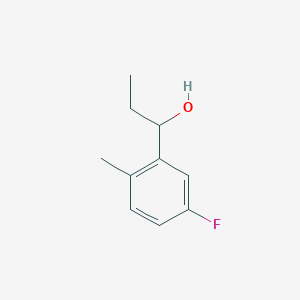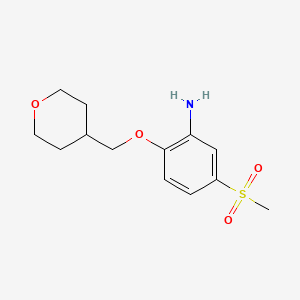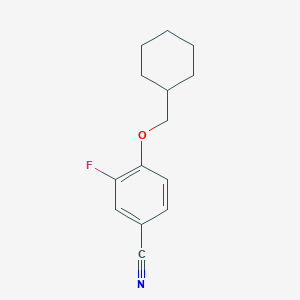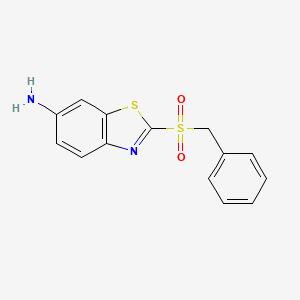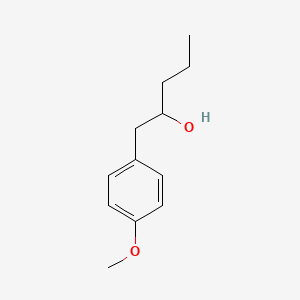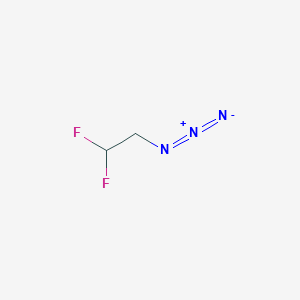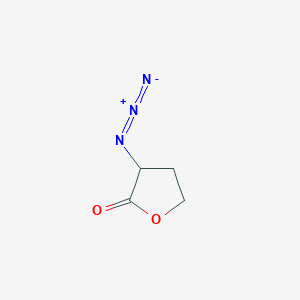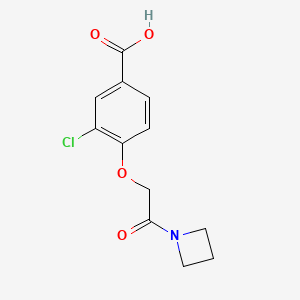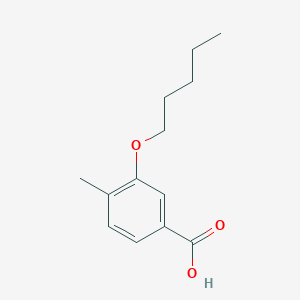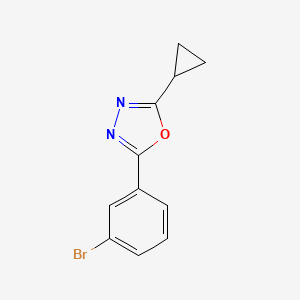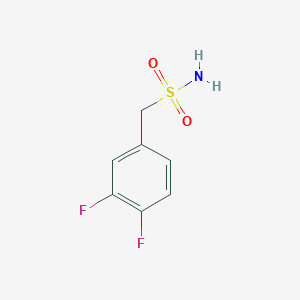![molecular formula C12H12BrNO3 B7870706 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7870706.png)
1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a cyclobutane ring, which is further functionalized with a carbamoyl and carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylamine and cyclobutanecarboxylic acid chloride.
Reaction Steps: The amine group of 4-bromophenylamine reacts with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the carbamoyl intermediate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature and pressure.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency.
Purification: Industrial-scale purification involves techniques like crystallization, distillation, or extraction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst.
Major Products Formed:
Oxidation Products: this compound derivatives.
Reduction Products: Cyclobutane-1-carboxylic acid derivatives with reduced functional groups.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity, while the cyclobutane ring provides structural rigidity. The exact mechanism depends on the biological context and the specific target involved.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the cyclobutane ring.
Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group.
4-Bromophenylcarbamate: Similar functional groups but different core structure.
Uniqueness:
Structural Complexity: The combination of bromophenyl, carbamoyl, and carboxylic acid groups on a cyclobutane ring is unique.
Versatility: The compound's structural features allow for diverse chemical modifications and applications.
This detailed overview provides a comprehensive understanding of 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
1-[(4-bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUIDHFGTYJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Propan-2-yl)[(quinolin-4-yl)methyl]amine](/img/structure/B7870631.png)
